molecular formula C6H10ClNO B1354045 Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- CAS No. 74307-97-4

Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl-

Cat. No.: B1354045
CAS No.: 74307-97-4
M. Wt: 147.6 g/mol
InChI Key: LVPIFYYRWKTPQY-UHFFFAOYSA-N
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Description

Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry . The presence of a chloromethyl group and two methyl groups at specific positions in the ring structure imparts unique chemical properties to this compound.

Biochemical Analysis

Biochemical Properties

Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a catalytic ligand in certain enzymatic reactions, enhancing the reaction rate and specificity . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex and facilitate the biochemical reaction .

Cellular Effects

Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to increased cell proliferation and survival . Additionally, it can alter gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes . These effects on cellular metabolism and gene expression highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis . Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity . These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as promoting cell proliferation and enhancing immune function . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use. Animal studies have provided valuable insights into the compound’s safety and efficacy, guiding the development of dosage guidelines for clinical applications .

Metabolic Pathways

Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, which introduce hydrophilic groups and enhance its solubility for excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters, where it can accumulate in the cytoplasm or other organelles . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic delivery and efficacy.

Subcellular Localization

The subcellular localization of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- plays a critical role in its activity and function. The compound is often directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . These localization patterns are essential for understanding the compound’s mode of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives, including 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl-oxazole, typically involves cyclization reactions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions . Another approach involves the reaction of α-haloketones with formamide . These reactions are often carried out under mild conditions, making them suitable for laboratory-scale synthesis.

Industrial Production Methods

Industrial production of oxazole derivatives may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of recyclable catalysts and solvents, is becoming increasingly common in industrial settings . These methods aim to improve yield, reduce waste, and enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted oxazole derivatives, while cycloaddition reactions can produce complex polycyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- include:

Uniqueness

The uniqueness of oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- lies in its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-(chloromethyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-6(2)4-9-5(3-7)8-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPIFYYRWKTPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437111
Record name Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74307-97-4
Record name Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
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